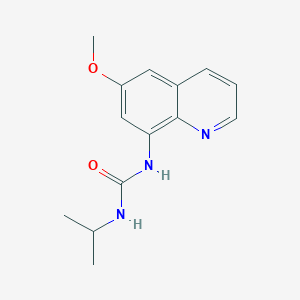
1-(6-methoxyquinolin-8-yl)-3-(propan-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-methoxyquinolin-8-yl)-3-(propan-2-yl)urea, also known as 6-MPU, is a synthetic derivative of quinoline and urea, and is widely used in scientific research. 6-MPU has been found to possess a variety of properties and has been used in a wide range of applications, including as a ligand for metal complexes, a fluorescent dye, a photoinitiator, and a catalyst.
Wissenschaftliche Forschungsanwendungen
1-(6-methoxyquinolin-8-yl)-3-(propan-2-yl)urea has been used in a wide range of scientific research applications. It has been used as a ligand for metal complexes, a fluorescent dye, a photoinitiator, and a catalyst. This compound has also been used in the synthesis of other compounds, such as quinoline-8-sulfonamides, quinoline-8-sulfonamides, and quinoline-8-carboxamides.
Wirkmechanismus
1-(6-methoxyquinolin-8-yl)-3-(propan-2-yl)urea has been found to interact with metal complexes, such as Cu(II) and Pd(II), via chelation. This interaction is believed to be due to the presence of the quinoline ring, which is able to form a complex with the metal ion. This compound has also been found to act as a fluorescent dye, with the quinoline ring acting as a chromophore.
Biochemical and Physiological Effects
This compound has been found to have some biochemical and physiological effects. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. This compound has also been found to have antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(6-methoxyquinolin-8-yl)-3-(propan-2-yl)urea has several advantages for use in lab experiments. It is a relatively inexpensive compound, and is easily synthesized from readily available starting materials. It is also a relatively stable compound, with a relatively long shelf life. However, this compound is a relatively toxic compound, and should be handled with caution.
Zukünftige Richtungen
There are several potential future directions for 1-(6-methoxyquinolin-8-yl)-3-(propan-2-yl)urea research. One potential direction is to further explore its potential as a ligand for metal complexes, as well as its potential for use in the synthesis of other compounds. Another potential direction is to further explore its biochemical and physiological effects, such as its potential as an inhibitor of the enzyme acetylcholinesterase. Additionally, further research into the toxicity of this compound and its potential for use in drug discovery could be beneficial. Finally, further research into the potential applications of this compound in other fields, such as materials science and nanotechnology, could be beneficial.
Synthesemethoden
1-(6-methoxyquinolin-8-yl)-3-(propan-2-yl)urea can be synthesized from quinoline-8-carboxylic acid and propan-2-ol by a two-step reaction. In the first step, the quinoline-8-carboxylic acid is reacted with propan-2-ol in the presence of a base such as potassium carbonate. This reaction produces an intermediate, which is then reacted with a base such as sodium hydroxide to produce this compound.
Eigenschaften
IUPAC Name |
1-(6-methoxyquinolin-8-yl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9(2)16-14(18)17-12-8-11(19-3)7-10-5-4-6-15-13(10)12/h4-9H,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXYNCBWQRBUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B6581567.png)
![N-[3-(1H-pyrazol-3-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6581583.png)
![N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide](/img/structure/B6581588.png)
![N-[2-(1-benzofuran-2-amido)phenyl]pyridine-2-carboxamide](/img/structure/B6581593.png)
![N-[2-(2-methoxyacetamido)-5-(thiophen-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6581600.png)
![N-[2-acetamido-5-(thiophen-3-yl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B6581605.png)
![N'-(5-methyl-1,2-oxazol-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide](/img/structure/B6581610.png)
![N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide](/img/structure/B6581618.png)
![2-(1H-indol-1-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6581622.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[3-(4-fluorophenoxy)phenyl]methyl}acetamide](/img/structure/B6581626.png)

![2-(2-chloro-6-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B6581648.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6581660.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6581661.png)